Flurbiprofen sodium

Descripción general

Descripción

El flurbiprofeno sódico es un fármaco antiinflamatorio no esteroideo (AINE) que pertenece a la familia de los derivados del ácido fenilalcanoico. Se utiliza principalmente por sus propiedades analgésicas, antipiréticas y antiinflamatorias. El flurbiprofeno sódico se indica comúnmente para el tratamiento de la artritis reumatoide, la osteoartritis y la espondilitis anquilosante. También se utiliza en soluciones oftálmicas para prevenir la miosis intraoperatoria durante la cirugía ocular .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de flurbiprofeno sódico implica varios pasos:

Preparación de bromuro de (2-fluoro-4-bifenil) magnesio: Esto se logra reaccionando 2-fluoro-4-bromobifenilo con magnesio metálico a 40-65 °C.

Formación de éster etílico de flurbiprofeno: El bromuro de (2-fluoro-4-bifenil) magnesio se hace reaccionar entonces con 2-bromopropionato de etilo bajo la acción de un catalizador de níquel.

Hidrólisis para obtener flurbiprofeno sódico: El éster etílico de flurbiprofeno se hidroliza para producir flurbiprofeno sódico.

Métodos de Producción Industrial: La producción industrial de flurbiprofeno sódico implica la cristalización del compuesto en diversas formas. El proceso incluye la disolución de flurbiprofeno en un disolvente, la adición de un antioxidante y, a continuación, la reacción con hidróxido de sodio. La mezcla se enfría entonces para precipitar cristales de flurbiprofeno sódico .

3. Análisis de las Reacciones Químicas

Tipos de Reacciones: El flurbiprofeno sódico se somete a varios tipos de reacciones químicas, entre ellas:

Oxidación: El flurbiprofeno sódico puede oxidarse para formar diversos derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el flurbiprofeno sódico en sus formas reducidas.

Sustitución: El flurbiprofeno sódico puede sufrir reacciones de sustitución, particularmente en el anillo aromático.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio.

Sustitución: Las reacciones de halogenación se pueden llevar a cabo utilizando agentes halogenantes como el bromo o el cloro.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, formas reducidas y compuestos de flurbiprofeno sódico sustituidos .

4. Aplicaciones de la Investigación Científica

El flurbiprofeno sódico tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo en el estudio de los fármacos antiinflamatorios no esteroideos y sus interacciones.

Biología: El flurbiprofeno sódico se utiliza para estudiar los efectos de los AINE en los procesos celulares y la inflamación.

Medicina: Se utiliza ampliamente en la investigación clínica para el tratamiento de enfermedades inflamatorias, el control del dolor y las afecciones oculares.

Industria: El flurbiprofeno sódico se utiliza en la formulación de diversos productos farmacéuticos, incluidos comprimidos, geles y soluciones oftálmicas .

Análisis De Reacciones Químicas

Metabolic Reactions

Flurbiprofen sodium undergoes hepatic metabolism primarily via cytochrome P450 2C9 (CYP2C9) -mediated oxidation to form 4’-hydroxy-flurbiprofen , a pharmacologically inactive metabolite .

Oxidative Pathway:

Key Characteristics:

-

Reaction Type: Aromatic hydroxylation.

-

Clinical Impact: Reduced anti-inflammatory activity post-metabolism .

Complexation Reactions

This compound forms supramolecular complexes with excipients like lidocaine through non-covalent interactions, improving transdermal delivery .

Mechanism:

-

Hydrogen Bonding: Between the carboxylate group of flurbiprofen and the secondary amine of lidocaine.

-

Aromatic Stacking: Between biphenyl rings of flurbiprofen and lidocaine’s aromatic moiety .

Performance Enhancement:

| Parameter | Flurbiprofen Alone | Flurbiprofen-Lidocaine Complex |

|---|---|---|

| Solubility in Water | 0.05 mg/mL | 5.0 mg/mL (100x increase) |

| Skin Permeation | 1.0 μg/cm²/hr | 3.8 μg/cm²/hr |

Stability and Degradation

This compound demonstrates sensitivity to pH and temperature , with degradation pathways including hydrolysis and oxidation .

Hydrolysis:

-

Conditions: Acidic or alkaline aqueous solutions.

-

Products: Degradation compounds via cleavage of the carboxylate group .

Oxidative Degradation:

Stability Data:

| Condition | Degradation Rate | Major Degradants |

|---|---|---|

| pH 1.2 (37°C) | 12% in 24 hrs | Hydrolyzed carboxylic acid |

| pH 9.0 (37°C) | 8% in 24 hrs | Oxidized quinones |

| Light Exposure | 5% in 48 hrs | Photodegradation products |

Interaction with Biological Targets

As a COX-1/COX-2 inhibitor, this compound binds reversibly to cyclooxygenase enzymes, blocking prostaglandin synthesis .

Mechanistic Insight:

Aplicaciones Científicas De Investigación

Ophthalmic Applications

Intraoperative Use in Cataract Surgery

Flurbiprofen sodium (0.03%) is primarily utilized in ophthalmology to maintain intraoperative pupillary dilation during cataract surgery. A study demonstrated that its application before and after surgery significantly reduced disturbances to the blood-aqueous barrier compared to placebo, as assessed through fluorophotometry. This finding suggests that flurbiprofen effectively protects the ocular environment during surgical procedures, potentially leading to improved postoperative outcomes .

Toxicity Reports

While this compound is generally well-tolerated, there are documented cases of toxicity, particularly concerning its effects on platelet aggregation. A case study reported a complication during cataract surgery potentially linked to flurbiprofen's interference with clotting mechanisms. These findings highlight the need for careful monitoring when using flurbiprofen in surgical settings .

Topical Formulations

Transdermal Delivery Systems

Recent research has explored the use of flurbiprofen in transdermal patches for pain management. A study involving a rat model of adjuvant-induced arthritis showed that S(+)-flurbiprofen plaster (SFPP) provided significant analgesic effects compared to other NSAID patches. The study indicated that multiple applications of SFPP resulted in reduced paw edema and increased pain thresholds from the first day of application, suggesting its potential as an effective treatment for inflammatory pain .

Suppository Formulations

Development of Suppositories

This compound has also been formulated into suppositories to enhance bioavailability and minimize adverse effects associated with oral administration. Research focused on developing suppositories using various bases aimed to improve solubility and ensure consistent drug release. The prepared suppositories demonstrated acceptable physicochemical properties, including hardness and disintegration times, indicating their potential for effective rectal administration .

Pharmacokinetics and Stability Studies

Stability-Indicating Methods

A stability-indicating RP-HPLC method was developed for analyzing this compound in combination with other drugs under various stress conditions (acidic, oxidative). The results revealed that flurbiprofen exhibited varying stability profiles depending on the environmental conditions, which is crucial for ensuring the integrity of pharmaceutical formulations containing this compound .

Comparative Analyses

| Application Area | Formulation Type | Efficacy | Notes |

|---|---|---|---|

| Ophthalmology | Eye Drops (0.03% solution) | Protects blood-aqueous barrier during surgery | Potential toxicity related to platelet aggregation |

| Pain Management | Transdermal Patch | Significant analgesic effect in arthritis model | Superior efficacy compared to other NSAID patches |

| Rectal Administration | Suppositories | Improved bioavailability and reduced side effects | Acceptable physicochemical properties |

| Stability Analysis | RP-HPLC Method | Varies under different stress conditions | Important for formulation stability |

Mecanismo De Acción

El flurbiprofeno sódico ejerce sus efectos inhibiendo las enzimas ciclooxigenasas (COX), específicamente COX-1 y COX-2. Esta inhibición conduce a una disminución de la formación de precursores de prostaglandinas, que son responsables de la inflamación, el dolor y la fiebre. Al reducir los niveles de citocinas proinflamatorias, el flurbiprofeno sódico alivia eficazmente los síntomas asociados a las afecciones inflamatorias .

Comparación Con Compuestos Similares

El flurbiprofeno sódico se compara con otros AINE como el ibuprofeno, el ketoprofeno y el diclofenaco:

Ibuprofeno: Tanto el flurbiprofeno sódico como el ibuprofeno se utilizan para aliviar el dolor y la inflamación. El flurbiprofeno sódico es más potente y tiene una duración de acción más prolongada.

Ketoprofeno: Similar al flurbiprofeno sódico, el ketoprofeno se utiliza por sus propiedades antiinflamatorias. Sin embargo, el flurbiprofeno sódico tiene una mayor potencia.

Diclofenaco: El diclofenaco es otro AINE con usos similares, pero el flurbiprofeno sódico se prefiere por sus aplicaciones específicas en oftalmología

Lista de Compuestos Similares:

- Ibuprofeno

- Ketoprofeno

- Diclofenaco

- Naproxeno

- Indometacina

El flurbiprofeno sódico destaca por sus aplicaciones específicas en oftalmología y por su mayor potencia en comparación con otros AINE.

Actividad Biológica

Flurbiprofen sodium is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties. This compound is particularly noted for its efficacy in treating conditions such as arthritis, pain, and inflammation. The following sections will explore the biological activity of this compound, detailing its mechanisms of action, therapeutic applications, and relevant research findings.

This compound exerts its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins. These prostaglandins are mediators of inflammation and pain. By inhibiting COX-1 and COX-2, flurbiprofen effectively reduces the synthesis of these inflammatory mediators, leading to decreased pain and inflammation.

Therapeutic Applications

This compound is utilized in various clinical settings, including:

- Pain Management : Effective in alleviating mild to moderate pain.

- Anti-inflammatory Treatment : Used in conditions like osteoarthritis and rheumatoid arthritis.

- Ophthalmic Applications : Employed in eye drops to manage postoperative inflammation and protect the blood-aqueous barrier during cataract surgery .

In Vitro Studies

Recent studies have highlighted the antioxidant properties of flurbiprofen derivatives. A study synthesized novel flurbiprofen derivatives that exhibited significant antioxidant activity comparable to established antioxidants like ascorbic acid and quercetin. The IC50 values for these derivatives ranged from 143.54 µmol/L to 223.44 µmol/L, indicating their potential as effective antioxidants .

Case Studies

- Ophthalmic Efficacy : A clinical trial demonstrated that a 0.03% flurbiprofen ophthalmic solution significantly protected the blood-aqueous barrier during cataract surgery compared to placebo. This was measured using fluorophotometry and correlated with reduced postoperative inflammation .

- Muscle Cell Proliferation : Another study investigated the dose-response effects of flurbiprofen on human primary muscle cells. It was found that low concentrations (25 µM) enhanced myoblast proliferation (+17 ± 1%), while high concentrations (200 µM) inhibited it (−32 ± 1%) compared to control cells. This suggests a concentration-dependent effect on cellular processes .

Comparative Analysis of Biological Activity

The following table summarizes key findings from various studies on this compound:

Propiedades

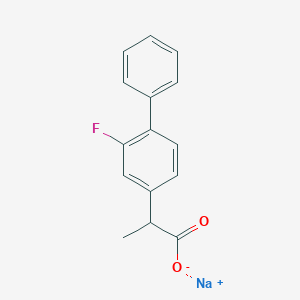

IUPAC Name |

sodium;2-(3-fluoro-4-phenylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2.Na/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11;/h2-10H,1H3,(H,17,18);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAGTGKMTMVIKN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80972216 | |

| Record name | Flurbiprofen sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80972216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56767-76-1 | |

| Record name | Flurbiprofen sodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056767761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flurbiprofen sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80972216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-fluoro-α-methyl[1,1'-biphenyl]-4-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLURBIPROFEN SODIUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3QE6AS001 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Flurbiprofen Sodium exert its anti-inflammatory effects?

A1: [] this compound, like other NSAIDs, primarily acts by inhibiting cyclooxygenase (COX), an enzyme responsible for converting arachidonic acid into prostaglandins. [] Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of these inflammatory mediators, thereby mitigating inflammation. [, , , ]

Q2: Are there other mechanisms by which this compound acts?

A2: [] Besides COX inhibition, this compound has been shown to inhibit carbonic anhydrase, an enzyme involved in aqueous humor production. [] This inhibition may contribute to its efficacy in reducing intraocular pressure. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C15H12FNaO2, and its molecular weight is 266.23 g/mol.

Q4: Which polymers have been investigated for formulating this compound ocular inserts (ocuserts)?

A5: [] Researchers have explored various polymers for formulating this compound ocuserts, including Ethyl Cellulose, Polyvinylpyrrolidone K30 (PVP K30), Eudragit RS 100, and Eudragit RL 100. [] These polymers offer different release characteristics and can be combined to achieve desired drug delivery profiles. []

Q5: What challenges are associated with the formulation of this compound for ocular delivery?

A7: [] One of the primary challenges in formulating this compound for ocular delivery is overcoming precorneal loss, which reduces the amount of drug reaching the target site. [] To address this, researchers have investigated various strategies, including the development of ocuserts. []

Q6: What is the rationale behind using ocuserts for delivering this compound?

A8: [] Ocuserts are designed to provide sustained drug release, thereby increasing the drug's residence time in the eye and enhancing its bioavailability. [, ] This approach aims to improve therapeutic efficacy while minimizing systemic side effects. []

Q7: How does the pharmacokinetic profile of this compound differ between different ocular delivery systems?

A9: [] Studies comparing this compound eye drops to a nanoemulsion-in-situ gel system (NE-ISG) in rabbits demonstrated that the NE-ISG significantly prolonged corneal retention time and increased the mean residence time (MRT) and area under the curve (AUC) in aqueous humor. [] This suggests enhanced ocular bioavailability with the NE-ISG formulation. []

Q8: Has this compound been investigated for its efficacy in managing post-operative inflammation after cataract surgery?

A10: [] Yes, a prospective study compared the efficacy of topical this compound (0.03%) with Loteprednol Etabonate (0.5%) in patients after cataract extraction. [] The study found no statistically significant difference between the two treatments in controlling postoperative inflammation, suggesting that this compound could be a viable alternative to topical corticosteroids in certain cases. []

Q9: What is the efficacy of long-term topical this compound in managing lens capsule opacities following cataract surgery in dogs?

A11: A study investigating the efficacy of long-term topical this compound 0.03% in dogs undergoing phacoemulsification for cataracts found no significant difference in lens capsule opacity formation compared to a control group receiving artificial tears. [] This suggests that long-term use of topical this compound might not be effective in preventing lens capsule opacities in dogs following this surgery. []

Q10: How does the type of suppository base affect the release of this compound?

A12: [] Studies evaluating this compound suppositories prepared with different bases, including cocoa butter, polyethylene glycol 4000 (PEG 4000), and PEG 6000, revealed varying drug release rates. [, ] The order of release rate was observed to be PEG 4000 > PEG 6000 > cocoa butter. [] This difference highlights the influence of the suppository base on drug release kinetics. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.